molecular formula C14H32N2O3Si B3337495 4-Methyl-1-(3-triethoxysilylpropyl)- piperazine CAS No. 67154-24-9

4-Methyl-1-(3-triethoxysilylpropyl)- piperazine

Cat. No.: B3337495
CAS No.: 67154-24-9
M. Wt: 304.5 g/mol
InChI Key: LJSCMFMGPIFSDE-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-triethoxysilylpropyl)-piperazine is a chemical compound with the molecular formula C14H32N2O3Si. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine typically involves the reaction of 4-methylpiperazine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

4-Methylpiperazine+3-Chloropropyltriethoxysilane4-Methyl-1-(3-triethoxysilylpropyl)-piperazine\text{4-Methylpiperazine} + \text{3-Chloropropyltriethoxysilane} \rightarrow \text{4-Methyl-1-(3-triethoxysilylpropyl)-piperazine} 4-Methylpiperazine+3-Chloropropyltriethoxysilane→4-Methyl-1-(3-triethoxysilylpropyl)-piperazine

Industrial Production Methods

In industrial settings, the production of 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-triethoxysilylpropyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the silicon atom.

Scientific Research Applications

4-Methyl-1-(3-triethoxysilylpropyl)-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine involves its interaction with molecular targets through its silane and piperazine functional groups. The compound can form covalent bonds with various substrates, leading to the modification of their chemical and physical properties. The piperazine ring can interact with biological receptors, potentially influencing cellular pathways and processes.

Comparison with Similar Compounds

4-Methyl-1-(3-triethoxysilylpropyl)-piperazine can be compared with other similar compounds, such as:

    3-Aminopropyltriethoxysilane: Similar in its silane functionality but lacks the piperazine ring.

    N-(3-Triethoxysilylpropyl)-4-methylpiperidine: Contains a piperidine ring instead of a piperazine ring.

    4-Methyl-1-(3-trimethoxysilylpropyl)-piperazine: Similar structure but with methoxy groups instead of ethoxy groups on the silicon atom.

The uniqueness of 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine lies in its combination of a piperazine ring and a triethoxysilylpropyl group, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.

Properties

IUPAC Name

triethoxy-[3-(4-methylpiperazin-1-yl)propyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-16-12-10-15(4)11-13-16/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSCMFMGPIFSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1CCN(CC1)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497300
Record name 1-Methyl-4-[3-(triethoxysilyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67154-24-9
Record name 1-Methyl-4-[3-(triethoxysilyl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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